molecular formula CCl2NO2P B1294422 Phosphorisocyanatidic dichloride CAS No. 870-30-4

Phosphorisocyanatidic dichloride

Cat. No. B1294422
CAS RN: 870-30-4
M. Wt: 159.89 g/mol
InChI Key: QKPIQPBNFUNZSJ-UHFFFAOYSA-N
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Description

Phosphorisocyanatidic dichloride is a chemical compound with the molecular formula CCl2NO2P . It is an indispensable reagent in the biomedicine sector and plays a pivotal role in synthesizing a diverse array of drugs, chiefly those employed in combating cancer and autoimmune ailments .


Synthesis Analysis

Phosphorisocyanatidic dichloride has been used in the synthesis of various compounds. For instance, it has been involved in the derivatization of chlorides relevant to the Chemical Weapons Convention in organic liquid samples . Additionally, it has been used in the synthesis of alkyl carbamatophosphorodifluoridates and ureidophosphorodifluoridates .


Molecular Structure Analysis

The molecular structure of Phosphorisocyanatidic dichloride is characterized by the presence of an isocyanate group and P-Cl bonds . Its InChI key is QKPIQPBNFUNZSJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Phosphorisocyanatidic dichloride can react with antimony trifluoride to form phosphorisocyanatidic difluoride . This reaction is fast and exothermic .


Physical And Chemical Properties Analysis

Phosphorisocyanatidic dichloride is a colorless liquid that fumes when exposed to moist air . It has a density of 1.623 g/mL at 25 °C and a refractive index of n20/D 1.468 . Its molecular weight is 159.895961 .

Scientific Research Applications

1. Phosphatidic Acid Signaling

Phosphatidic acid (PA) plays a crucial role as a lipid second messenger in plants, particularly in stress response and development. The synthesis and breakdown of PA involve various enzymes, and it influences several proteins that bind to PA. This process is significant in plant stress responses and developmental processes (Testerink & Munnik, 2011).

2. Role in Cold Stress Response in Plants

Rapid accumulation of PA in Arabidopsis thaliana under cold stress conditions has been observed. The study suggests that PA is produced primarily through diacylglycerol kinase in response to cold stress. This provides insights into the molecular mechanisms of plant responses to abiotic stresses like cold (Arisz et al., 2013).

3. Advances in Organophosphorus Chemistry

Phosphonisocyanatidic dichloride is closely related to compounds used in organophosphorus chemistry. Research in this field has led to the synthesis of various phosphonic, phosphinic, and phosphonous acid derivatives from dichloro(methyl)phosphane, demonstrating the wide range of potential applications in this area of chemistry (Weissermel et al., 1981).

4. Synthesis of Oligonucleoside Methylphosphonates

Methylphosphonic dichloride has been used in the synthesis of protected deoxyribonucleoside 3'-methylphosphonate beta-cyanoethyl esters and protected oligonucleoside methylphosphonates. This demonstrates its utility in nucleic acid chemistry, contributing to advancements in this scientific field (Miller et al., 1983).

5. Phytoremediation of Herbicides

Research involving bacterial endophytes that degrade 2,4-dichlorophenoxyacetic acid, a compound structurally related to phosphorisocyanatidic dichloride, highlights the potential for using these techniques in phytoremediation. This could lead to more effective methods for removing herbicide contaminants from the environment (Germaine et al., 2006).

Safety And Hazards

Phosphorisocyanatidic dichloride is classified as a combustible liquid. It is toxic if swallowed and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

dichlorophosphorylimino(oxo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl2NO2P/c2-7(3,6)4-1-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPIQPBNFUNZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NP(=O)(Cl)Cl)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl2NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236047
Record name Phosphorisocyanatidic dichloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorisocyanatidic dichloride

CAS RN

870-30-4
Record name Phosphorisocyanatidic dichloride
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Record name Phosphorisocyanatidic dichloride
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Record name Phosphorisocyanatidic dichloride
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Record name Phosphorisocyanatidic dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
LK Ravindranath - academia.edu
… (25ml) was added drop wise to Phosphorisocyanatidic dichloride (6, 0.64g, 0.004 mole) in … ,3,4,5,6-pentaflurophenol with Phosphorisocyanatidic dichloride in presence of dry toluene at -…
Number of citations: 0 www.academia.edu
LA Cates - Journal of medicinal chemistry, 1967 - ACS Publications
… Derivatives of this nature were prepared by condensation of phosphorisocyanatidic dichloride or phosphinylidyne trisisocyanate with amines or hydrazines to yield phosphorylated …
Number of citations: 11 pubs.acs.org
FD Sokolov, VV Brusko, NG Zabirov… - Current Organic …, 2006 - ingentaconnect.com
… C-acylation of electron-rich heterocycles (indoles, pyrroles, indolizines and 2-methylfurane) by phosphorisocyanatidic dichloride 11 (Scheme 9) is a new method of the NAAP synthesis. …
Number of citations: 119 www.ingentaconnect.com
SJ Kuhn, GA Olah - Canadian Journal of Chemistry, 1962 - cdnsciencepub.com
… The reaction is fast and exotl~ermic; therefore the antimony trifluoride is added in s!llall portions to the phosphorisocyanatidic dichloride. The lower-boiling difluoride distills out from the …
Number of citations: 11 cdnsciencepub.com
WY Liu - 1981 - escholarship.mcgill.ca
The syntheses of nocardicin analogues 31, 52 and cephalosporin analogue 95 are described. None of the above compounds showed the significant antibacterial activity. The reaction …
Number of citations: 2 escholarship.mcgill.ca
O CH - Organic Compounds: Reactions and Methods, 1973 - Springer
Number of citations: 0

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